ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with similar structural features.
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Shares the benzyl and ethyl ester groups but differs in the cyclopentyl substitution.
Uniqueness
Ethyl 1-benzyl-2-cyclopentyl-5-hydroxy-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25NO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-2-cyclopentyl-5-hydroxyindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-2-27-23(26)21-19-14-18(25)12-13-20(19)24(15-16-8-4-3-5-9-16)22(21)17-10-6-7-11-17/h3-5,8-9,12-14,17,25H,2,6-7,10-11,15H2,1H3 |
InChI Key |
MYLQINYOTUKOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CC3=CC=CC=C3)C4CCCC4 |
Origin of Product |
United States |
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